molecular formula C6H5NO3 B2798392 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde CAS No. 1289094-38-7

5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde

Cat. No. B2798392
M. Wt: 139.11
InChI Key: ZAOFBQFHJYJHHE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde consists of a pyridine ring with a hydroxy group at the 5-position and a carbaldehyde group at the 2-position. The presence of these functional groups may influence the compound’s reactivity and potential applications.

Scientific Research Applications

Crystal and Molecular Structure Analysis

5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde has been studied for its role in the crystal and molecular structure of certain compounds. For instance, its derivative, dimethylindium-pyridine-2-carbaldehyde oximate, has been analyzed for its unique structural properties in organometallic chemistry (Shearer, Twiss, & Wade, 1980).

Synthetic Precursors in Antitumor Agents

Derivatives of this compound have shown potential as synthetic precursors for antitumor agents. This includes its use in the synthesis of oxopyrimidine-5-carbaldehydes, which have been identified as promising for this purpose (Erkin & Krutikov, 2004).

Development of CN Ligands

It has been used in the creation of novel CN ligands that are stable towards hydrolysis. This involves linking carbohydrates to nitrogen-containing aldehydes via oxime ethers, a process that has relevance in asymmetric synthesis and catalysis (Brunner, Schönherr, & Zabel, 2001).

Role in Sonogashira-Type Reactions

In organic chemistry, derivatives of 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde have been used in Sonogashira-type reactions, which are crucial for creating complex organic molecules, including pharmaceuticals and polymers (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Heterocycles

This compound has been instrumental in the synthesis of new heterocycles like tetrahydrocarbazoles, which have applications in medicinal chemistry and drug development (Danish & Prasad, 2004).

Development of Ferrocenyl Pyrazoles

5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde derivatives have also been used in the synthesis of ferrocenyl pyrazoles, compounds with potential applications in materials science and catalysis (López et al., 2004).

Microwave-Assisted Synthesis in Pharmaceutical Chemistry

This compound has been employed in microwave-assisted synthesis, a modern technique for rapid and efficient drug development. It's used to create multicomponent pharmacophoric conjugates showing antimicrobial activity (El Azab, Youssef, & Amin, 2014).

Spectrophotometric Determination of Iron

In analytical chemistry, pyridine-2-carbaldehyde derivatives are used for the spectrophotometric determination of trace amounts of iron, showcasing its importance in environmental analysis and quality control (Gallego, García-Vargas, & Valcárcel, 1979).

properties

IUPAC Name

5-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-3-4-1-2-5(9)6(10)7-4/h1-3,9H,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOFBQFHJYJHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxypicolinaldehyde

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